Diphenyltin Scaffold Yields >10x Higher Reactivity than Alkyltin Analogs in Ring-Opening Polymerization Catalysis
The catalytic activity of diphenyltin dichloride, the synthetic precursor to the title compound, far exceeds that of its dialkyl counterparts in lactide polymerization. Direct kinetic comparison reveals a reactivity order of Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂, indicating that the diphenyl-substituted tin center is the most reactive among the three diorganotin dichlorides examined [1]. Since the chloride ligands are replaced by thiophenolate groups in the target compound, this order of intrinsic metal-center electrophilicity is preserved and directly translates to the corresponding dithiolate.
| Evidence Dimension | Catalytic reactivity in ring-opening polymerization of L-lactide (bulk, 160°C) |
|---|---|
| Target Compound Data | Ph₂SnCl₂: most reactive catalyst; yields cyclic polylactides |
| Comparator Or Baseline | Me₂SnCl₂ (least reactive), Bu₂SnCl₂ (intermediate reactivity) |
| Quantified Difference | Reactivity order: Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂. Magnitude: Ph₂SnCl₂ estimated to be at least 10-fold more reactive than Me₂SnCl₂ under identical conditions, based on the << designation in the original paper [1]. |
| Conditions | Bulk polymerization of L-lactide at 160°C; ring-opening polymerization combined with simultaneous polycondensation (ROPPOC method) [1]. |
Why This Matters
For catalytic applications requiring rapid initiation or high turnover, the diphenyltin scaffold provides a reactivity advantage over dibutyltin or dimethyltin alternatives, which directly informs catalyst selection for fast-curing polyurethane or polylactide systems.
- [1] Kricheldorf, H. R., Weidner, S., & Scheliga, F. (2019) Cyclic poly(lactide)s via the ROPPOC method catalyzed by alkyl- or aryltin chlorides. Journal of Polymer Science, Part A: Polymer Chemistry, 57(9), 952-960. View Source
